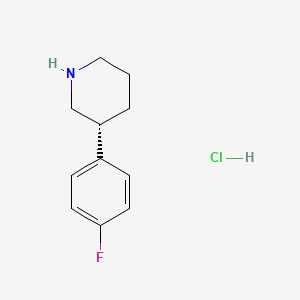![molecular formula C10H11N5OS B11737855 N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide](/img/structure/B11737855.png)
N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide is a complex organic compound that features a pyridine ring, a cyanoacetamide group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide typically involves the reaction of 2-aminopyridine with a suitable α-bromoketone to form an intermediate, which is then reacted with cyanoacetamide. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyridine ring and cyanoacetamide group may play crucial roles in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide linkage but lack the cyano group.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but feature a different heterocyclic structure.
Uniqueness
N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide is unique due to its combination of a pyridine ring, a cyanoacetamide group, and a thioether linkage. This unique structure provides it with distinct chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C10H11N5OS |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide |
InChI |
InChI=1S/C10H11N5OS/c11-5-4-9(16)15-14-8(12)7-17-10-3-1-2-6-13-10/h1-3,6H,4,7H2,(H2,12,14)(H,15,16) |
InChI Key |
XVDMAZWPMSGDPE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)SC/C(=N\NC(=O)CC#N)/N |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=NNC(=O)CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737778.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737779.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737782.png)
![2-methoxy-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11737784.png)

![1-methyl-3-[(3-methylbutyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11737809.png)
![[3-(dimethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737813.png)
![hexyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737819.png)
![N'-{[4-(dimethylamino)phenyl]methylidene}methoxycarbohydrazide](/img/structure/B11737821.png)
![Methyl 2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate](/img/structure/B11737823.png)

![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11737843.png)
![(2-methoxyethyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737850.png)
![butyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737857.png)
